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molecular formula C9H9NO5 B8328220 4-Methoxycarbonylmethyl-3-nitrophenol

4-Methoxycarbonylmethyl-3-nitrophenol

Cat. No. B8328220
M. Wt: 211.17 g/mol
InChI Key: HPENIXPTZDLZMQ-UHFFFAOYSA-N
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Patent
US06939871B2

Procedure details

To a stirred suspension of 4-methoxycarbonylmethyl-3-nitrophenyl benzoate (26.2 g, 79 mmol) in methanol (600 mL) at 20° C. was added, dropwise over 0.3 h, a solution of sodium methoxide (4.7 g, 87 mmol) in methanol (300 mL). The resulting mixture was stirred at 20° C. for 2 h then at 50° C. for 1 h. The solution was concentrated to 200 mL in vacuo, then poured into water (1 L) and extracted with ether-hexane (1:5, 500 mL). The aqueous phase was neutralised with 2 M hydrochloric acid, then extracted with dichloromethane (6×300 mL). The combined dichloromethane extracts were dried (Na2SO4) and evaporated in vacuo to give a semi-solid, which was triturated with ether-hexane (1:3, 2×100 mL) to give the title compound (15.3 g, 85%) as a yellow solid.
Name
4-methoxycarbonylmethyl-3-nitrophenyl benzoate
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([O:19][CH3:20])=[O:18])=[C:12]([N+:21]([O-:23])=[O:22])[CH:11]=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[CH3:20][O:19][C:17]([CH2:16][C:13]1[CH:14]=[CH:15][C:10]([OH:9])=[CH:11][C:12]=1[N+:21]([O-:23])=[O:22])=[O:18] |f:1.2|

Inputs

Step One
Name
4-methoxycarbonylmethyl-3-nitrophenyl benzoate
Quantity
26.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
4.7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, dropwise over 0.3 h
Duration
0.3 h
WAIT
Type
WAIT
Details
at 50° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to 200 mL in vacuo
ADDITION
Type
ADDITION
Details
poured into water (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether-hexane (1:5, 500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (6×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a semi-solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with ether-hexane (1:3, 2×100 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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